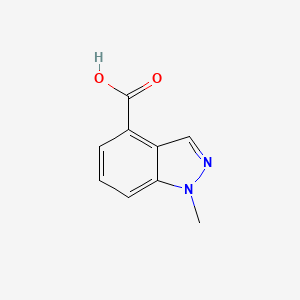

1-Methyl-1H-indazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-methylindazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8-4-2-3-6(9(12)13)7(8)5-10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQSPGDKGHTOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680947 | |

| Record name | 1-Methyl-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071433-05-0 | |

| Record name | 1-Methyl-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Methylation Using Dimethyl Sulfate and Alkaline Earth Metal Oxides/Alkoxides

One of the most efficient and industrially relevant methods involves the reaction of indazole-4-carboxylic acid with dimethyl sulfate in the presence of alkaline earth metal oxides or alkoxides (e.g., calcium oxide, calcium methoxide, magnesium ethoxide) in alcoholic solvents under reflux conditions in an inert atmosphere (nitrogen).

-

- Preparation of metal alkoxide by refluxing metal oxide with alcohol (methanol or 1-propanol) under nitrogen.

- Addition of indazole-4-carboxylic acid to the metal alkoxide solution, followed by reflux.

- Dropwise addition of dimethyl sulfate under reflux with continued heating.

- Reaction monitoring by HPLC shows high conversion to 1-methyl derivative with minor formation of isomeric and ester by-products.

- Post-reaction neutralization with aqueous sodium hydroxide to pH ~14, then acidification to pH ~4.

- Filtration to remove metal sulfate salts and solvent removal under reduced pressure.

- Purification by slurry in methanol-water mixture under reflux to improve purity.

-

- Yields range from approximately 79% to 99% depending on the metal alkoxide and conditions.

- Purity by HPLC typically exceeds 99.5% after purification.

- Side products such as 2-methyl isomers and esters are minimized by controlling reaction parameters.

| Metal Alkoxide | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Side Products (%) |

|---|---|---|---|---|---|

| Calcium methoxide | Methanol | 7-8 (total) | 85.6 | 99.70 | 0.75% 2-methyl, 2.76% ICA |

| Calcium oxide | Methanol | 7-8 (total) | 95.8 | 99.0 | 0.75% 2-methyl, 2.76% ICA |

| Magnesium ethoxide | 1-Propanol | 7-8 (total) | 79.2 | 99.87 | 1.5% 2-methyl, 2.5% ICA |

(ICA = indazole carboxylic acid, 1-MICA = 1-methylindazole-4-carboxylic acid)

- Notes:

- The use of alkaline earth metal oxides/alkoxides avoids the hazards associated with in situ generation of alkali metal alkoxides (e.g., sodium methoxide from sodium metal).

- The reaction is scalable and suitable for industrial production.

- The process can be tuned to produce either the free acid or its hydrochloride salt by adjusting pH and workup conditions.

Methylation Using Alkali Metal Alkoxides and Iodomethane

An older but still relevant method involves methylation of indazole carboxylic acid with iodomethane in methanol in the presence of sodium methoxide generated in situ by reacting sodium metal with methanol.

-

- Sodium metal reacts with methanol to form sodium methoxide and hydrogen gas.

- Indazole-4-carboxylic acid is methylated by iodomethane in the sodium methoxide solution.

- The reaction requires careful handling due to hydrogen evolution and the reactive nature of sodium metal.

- This method produces methyl esters as by-products and lower selectivity compared to alkaline earth metal oxide methods.

Alternative Synthetic Routes via Indazole Ring Construction

While the direct methylation of indazole-4-carboxylic acid is the most common, alternative approaches involve constructing the indazole ring system with the methyl substituent already in place. These methods typically start from substituted hydrazones or aminohydrazones and use oxidative cyclization or palladium-catalyzed C-H amination reactions.

- Examples from Literature:

- Metal-free oxidative cyclization of aryl hydrazones using hypervalent iodine reagents.

- Palladium-catalyzed intramolecular C-H amination of aminohydrazones.

These methods are more general for synthesizing substituted indazoles but less commonly applied specifically to this compound due to the availability of direct methylation methods.

Comparative Analysis of Preparation Methods

| Aspect | Alkaline Earth Metal Oxide/Alkoxide Method | Alkali Metal Alkoxide + Iodomethane | Indazole Ring Construction Methods |

|---|---|---|---|

| Safety | Safer, no hydrogen evolution | Hazardous due to sodium metal | Moderate, depends on reagents |

| Yield | High (80-99%) | Moderate to high | Variable, often moderate |

| Purity | High (>99%) | Lower, with more side-products | Variable |

| Scalability | Industrially scalable | Less suitable industrially | Lab scale, complex |

| Side Products | Minimal (minor isomers, esters) | Significant esters and isomers | Depends on reaction conditions |

| Reaction Conditions | Reflux in alcohol, inert atmosphere | Anhydrous methanol, sensitive | Various, often mild |

Summary of Key Research Findings

- The use of alkaline earth metal oxides or alkoxides in alcoholic solvents with dimethyl sulfate provides a highly efficient, selective, and scalable route to this compound with yields up to 99% and purity >99.8%.

- The reaction proceeds via formation of metal alkoxide, nucleophilic attack on the methylating agent, and careful pH-controlled workup to isolate the acid.

- Alternative older methods using sodium methoxide and iodomethane are less safe and produce more side-products.

- Synthetic methods constructing the indazole ring with methyl substitution are valuable for diverse derivatives but less practical for this specific compound.

- Analytical techniques such as HPLC are essential to monitor reaction progress and purity, with typical side products being 2-methyl isomers and methyl esters.

- Workup procedures including filtration of metal sulfate salts and recrystallization in methanol-water mixtures improve product purity significantly.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are frequently employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indazole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-1H-indazole-4-carboxylic acid has been investigated for its potential therapeutic applications. It serves as a building block for various bioactive compounds, including:

- Anticancer Agents : Research indicates that derivatives of indazole compounds exhibit cytotoxic effects against several cancer cell lines. The structural modifications of 1-methyl-indazole derivatives have shown promise in enhancing their efficacy as anticancer agents .

- Anti-inflammatory Drugs : Some studies have suggested that indazole derivatives can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory medications .

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Cyclization Reactions : It can undergo cyclization to form more complex heterocyclic compounds, which are essential in drug discovery .

- Functional Group Transformations : The carboxylic acid group can be easily modified to introduce other functional groups, allowing for the synthesis of diverse chemical entities .

Material Science

In material science, this compound is explored for its potential applications in:

- Polymer Chemistry : It can be used to synthesize polymers with specific properties, contributing to advancements in materials with tailored functionalities .

- Nanotechnology : The compound's derivatives are being studied for their roles in the development of nanomaterials, which have applications in electronics and catalysis .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that certain derivatives of 1-methyl-indazole exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This highlights the potential of indazole-based compounds in cancer therapy.

Case Study 2: Synthesis of Novel Anti-inflammatory Agents

Research conducted by a team at a leading pharmaceutical company focused on synthesizing new anti-inflammatory agents derived from this compound. The synthesized compounds showed promising results in preclinical trials by effectively reducing inflammation markers in animal models.

Mecanismo De Acción

The mechanism of action of 1-Methyl-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . The exact mechanism can vary depending on the specific derivative and its target.

Comparación Con Compuestos Similares

Structural and Physical Properties

The following table summarizes key parameters for 1-Methyl-1H-indazole-4-carboxylic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | 1071433-05-0 | C₉H₈N₂O₂ | 176.17 | Indazole core, methyl, carboxylic acid | 383.7±15.0 | 1.4±0.1 |

| This compound methyl ester | 1071428-42-6 | C₁₀H₁₀N₂O₂ | 190.20 | Methyl ester derivative | Not reported | Not reported |

| 1-Phenyl-1H-imidazole-4-carboxylic Acid | 18075-64-4 | C₁₀H₈N₂O₂ | 188.18 | Imidazole core, phenyl, carboxylic acid | Not reported | Not reported |

| 5-Amino-3-methylimidazole-4-carboxylic acid | 858512-11-5 | C₅H₇N₃O₂ | 141.13 | Imidazole core, amino, methyl | Not reported | Not reported |

| Methyl 1H-indazole-4-carboxylate | 192945-49-6 | C₉H₈N₂O₂ | 176.17 | Indazole core, methyl ester | Not reported | Not reported |

Key Observations :

- Core Heterocycle Differences: Indazole (benzannulated pyrazole) derivatives exhibit greater aromatic stability compared to imidazole derivatives, influencing their electronic properties and reactivity .

- Functional Group Effects: Ester derivatives (e.g., methyl esters) generally have lower polarity and higher volatility than carboxylic acids, making them preferable intermediates in organic synthesis . The amino group in 5-amino-3-methylimidazole-4-carboxylic acid introduces hydrogen-bonding capability, which may enhance biological activity .

Actividad Biológica

1-Methyl-1H-indazole-4-carboxylic acid is a compound belonging to the indazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

This compound interacts with various biological targets, influencing several cellular processes:

- Receptor Binding : The compound exhibits high affinity for multiple receptors, similar to other indole derivatives, which allows it to modulate various signaling pathways.

- Enzyme Interaction : It can act as an inhibitor or activator of enzymes involved in metabolic pathways, affecting cellular metabolism and gene expression.

- Cell Cycle Regulation : Studies indicate that this compound can influence the expression of genes related to the cell cycle and apoptosis, potentially leading to anticancer effects.

Biological Activities

The compound demonstrates a range of biological activities:

- Anticancer Activity : Research has shown that this compound possesses significant anticancer properties. In vitro studies indicate IC50 values ranging from 7 to 20 µM against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HepG2 | 15 |

| PC3 | 12 |

- Anti-inflammatory Effects : The compound has been observed to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in cell models, indicating its potential in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis induction and cell cycle arrest in the S phase. The study reported an increase in LDH enzyme activity in treated cells, indicating cytotoxic effects .

- Inflammation Model : In a model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers compared to control groups, showcasing its anti-inflammatory potential .

The biochemical properties of this compound include:

- Stability : The compound is relatively stable under standard laboratory conditions but may degrade under extreme temperatures or pH levels.

- Metabolism : It interacts with cytochrome P450 enzymes, which are crucial for its biotransformation and elimination from the body.

Transport and Distribution

The transport mechanisms of this compound involve specific binding proteins that facilitate its movement across cellular membranes. The subcellular localization plays a crucial role in determining its biological activity and efficacy against various diseases.

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-1H-indazole-4-carboxylic acid, and how can reaction conditions be optimized?

A common method involves cyclocondensation of appropriate precursors (e.g., substituted hydrazines and carbonyl compounds) followed by hydrolysis of the ester intermediate. For example, ethyl 1-methyl-indazole-4-carboxylate can be synthesized via cyclization under acidic or basic conditions, followed by saponification to yield the carboxylic acid . Key parameters include temperature control (reflux conditions), solvent choice (e.g., acetic acid or ethanol), and catalyst selection (e.g., sodium acetate). Optimization may require monitoring reaction progress via TLC or HPLC to minimize byproducts.

Q. How can the purity and identity of this compound be validated?

Purity is typically assessed via HPLC (≥95% purity criteria) and melting point determination (e.g., comparing observed mp 247–248°C with literature values) . Structural confirmation employs spectroscopic techniques:

- NMR : Analyze and spectra for characteristic peaks (e.g., indazole ring protons, methyl group, and carboxylic acid resonance).

- IR : Confirm the presence of -COOH (broad ~2500–3500 cm) and aromatic C=C stretches (~1600 cm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What are the standard protocols for handling and storing this compound to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert atmosphere (N) to prevent degradation. Avoid prolonged exposure to moisture or high temperatures. Stability testing under varying pH and thermal conditions (e.g., 40°C/75% RH for accelerated studies) is recommended to establish shelf-life .

Advanced Research Questions

Q. How can tautomeric or conformational equilibria of this compound affect spectral interpretation?

The indazole ring may exhibit tautomerism between 1H- and 3H- forms, influencing NMR chemical shifts and IR bands. For example, NMR in DMSO-d may show splitting due to slow exchange between tautomers. Variable-temperature NMR or computational modeling (DFT) can resolve these ambiguities . X-ray crystallography (using SHELX for refinement) provides definitive structural evidence by identifying proton positions and bond lengths .

Q. What strategies address contradictions in reported physicochemical data (e.g., melting points or solubility)?

Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis and purification steps (e.g., recrystallization from ethanol/water) to isolate the pure compound. Compare DSC thermograms and PXRD patterns to identify polymorphs. Cross-validate data with independent methods (e.g., NMR vs. X-ray) .

Q. How can this compound be functionalized for coordination chemistry or metal-organic framework (MOF) design?

The carboxylic acid group enables coordination to metal ions (e.g., Zn, Cu) via deprotonation. Design experiments by dissolving the compound in basic aqueous solution (pH > pKa ~4–5) and reacting with metal salts (e.g., Zn(NO)). Monitor complexation via UV-Vis titration or single-crystal X-ray diffraction. Prior studies on imidazole-carboxylate systems suggest potential for luminescent or catalytic MOFs .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

Design enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. For antimicrobial screening, employ microdilution methods (MIC determination) against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays in cancer cell lines. Always include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.